molecular formula C10H9N5 B1615789 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65795-37-1

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine

Katalognummer: B1615789
CAS-Nummer: 65795-37-1
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: TYJMBWNFQVCGFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin ist ein bevorzugtes chemisches Gerüst, das für seine signifikanten biologischen Aktivitäten bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin beinhaltet eine regioselektive Monoacylierung an verschiedenen Positionen des Moleküls. Effiziente Methoden wurden für die Monoacylierung an den Positionen N1, N3 und N7 entwickelt . Diese Methoden umfassen typischerweise die Verwendung spezifischer Acylierungsmittel unter kontrollierten Bedingungen, um die gewünschte Regioselektivität zu erreichen.

Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht leicht verfügbar sind, können die in Labors entwickelten Synthesewege für die Produktion im größeren Maßstab angepasst werden. Der Schlüssel zur industriellen Produktion liegt in der Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Regioselective Monoacylation

The compound undergoes regioselective acylation at distinct nitrogen sites, enabling targeted derivatization:

Acylation SiteReagents/ConditionsOutcomeBiological Impact
N1 Acetyl chloride, DMF, NaH, 0°CModerate yield (~45%)Reduced activity compared to N3 derivatives
N3 Propionyl chloride, DMA, 50°CHigh yield (~78%)8× potency increase in anti-breast cancer assays
N7 Butyryl chloride, DMF, RTLow yield (~22%)Reduced solubility; limited pharmacological utility

Key findings:

  • N3-acylated derivatives (e.g., 7f in ) show superior anti-tumor activity (IC₅₀ = 1.2 μM vs. 9.8 μM for parent compound in MDA-MB-468 cells) .

  • Acylation at N7 disrupts hydrogen bonding, compromising solubility.

Alkylation at the 7-Position

The indolic nitrogen (N7) participates in alkylation reactions to generate antibacterial agents:

General Procedure :

  • Deprotonate 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine with NaH in DMF.

  • React with alkylating agents (RCH₂–Z or R₁–Z; Z = Cl, Br, I):

    • Example : Reaction with 4-chlorobenzyl bromide yields 7-(4-chlorobenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (83% yield) .

  • Heat to 50–80°C for 2–6 hours.

Notable Derivatives :

  • 7-(4-Pyridinyl) : Synergizes with sulfamethoxazole (PD₅₀ = 25 mg/kg vs. E. coli in mice) .

  • 7-(4-Carbamoylphenyl) : Exhibits antimalarial activity (IC₅₀ = 0.12 μM vs. Plasmodium berghei) .

Sulfonation and Sulfonyl Derivatives

Sulfonyl groups introduced at N7 enhance antibacterial spectrum:

Reaction Protocol :

  • Treat with RSO₂–Z (Z = Cl, F) in DMA at 60°C.

  • Example : 7-(4-Methylbenzenesulfonyl) derivative inhibits Staphylococcus aureus (MIC = 2 μg/mL) .

Structure-Activity Relationship :

  • Electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the aryl sulfonyl group improve potency.

  • Bulky groups reduce membrane permeability .

Biological Correlations of Reactivity

  • Antibacterial Activity : 7-alkylated derivatives synergize with sulfa drugs, reducing E. coli PD₅₀ from >400 mg/kg to 25 mg/kg .

  • Anticancer Selectivity : N3-acylation minimizes toxicity to normal cells (e.g., 7f shows >100 μM IC₅₀ in human fibroblasts) .

This compound’s versatile reactivity enables precise structural modifications, making it a valuable scaffold for developing targeted therapeutics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-Cancer Activity
Research has demonstrated that derivatives of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine exhibit potent anti-cancer properties. A study focused on its application in breast cancer revealed that specific derivatives, particularly those acylated at the N3 position, showed enhanced potency compared to other modifications. For instance, compound 7f was found to be eight times more effective than the parent compound in inhibiting the growth of MDA-MB-468 breast cancer cells while exhibiting low toxicity to normal human cells .

Mechanism of Action
The mechanism underlying the anti-cancer effects involves targeting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, these compounds can effectively disrupt cancer cell growth pathways.

Antibacterial Properties

This compound and its derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. Notably, studies have indicated efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compounds exhibit both direct antibacterial effects and potential synergistic effects when combined with traditional antibiotics like sulfonamides .

In Vitro Studies
In vitro testing has confirmed that these compounds can inhibit bacterial growth effectively. For instance, certain derivatives demonstrated enhanced antibacterial activity when tested against resistant strains, indicating their potential as novel therapeutic agents in combating antibiotic resistance .

Antimalarial Activity

The antimalarial potential of this compound has also been explored. Research indicates that specific derivatives exhibit high potency against Plasmodium berghei, a model organism for malaria studies. These findings suggest that the compound could serve as a lead structure for developing new antimalarial drugs .

Chemical Synthesis and Derivatization

The synthesis of this compound involves regioselective monoacylation processes that allow for the creation of a diverse library of derivatives with tailored biological activities. Efficient synthetic routes have been developed to modify various positions on the molecule (N1, N3, N7), enabling researchers to explore structure-activity relationships (SAR) in depth .

Summary Table of Applications

ApplicationActivity TypeNotable Findings
Anti-CancerBreast CancerCompound 7f showed 8-fold potency over parent compound in MDA-MB-468 cells .
AntibacterialBacterial InfectionsEffective against S. aureus and E. coli; synergistic effects with sulfonamides .
AntimalarialMalariaHigh potency against P. berghei; potential for drug development .
Chemical SynthesisDerivatizationRegioselective monoacylation allows diverse derivative creation .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine (commonly referred to as PQD) is recognized as a privileged chemical scaffold with a diverse array of biological activities. This compound and its derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of PQD, highlighting its mechanisms of action, structure-activity relationships (SAR), and significant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : PQD derivatives have shown potent inhibition of DHFR, an enzyme critical for DNA synthesis in various organisms, making it a target for anticancer and antibacterial therapies .
  • Thrombin Receptor Antagonism : Some derivatives function as antagonists to thrombin receptors, which are involved in platelet activation and coagulation pathways .
  • Antiparasitic Activity : PQD has demonstrated efficacy against Plasmodium species, the causative agents of malaria, showcasing its potential as an antimalarial agent .

Structure-Activity Relationship (SAR)

Research has shown that the biological potency of PQD can be significantly influenced by structural modifications. A study focused on regioselective monoacylation revealed that:

  • N3-acylated Compounds : These compounds typically exhibited enhanced potency compared to N1-acylated counterparts. For instance, compound 7f was found to be eight times more potent than the parent compound in inhibiting MDA-MB-468 breast cancer cells .
  • Solubility Considerations : Modifications at the N7 position were associated with reduced solubility, which could impact bioavailability and therapeutic efficacy .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity TypeEfficacyTarget/PathwayReference
AnticancerPotentBreast cancer cell lines (MDA-MB-468)
AntibacterialModerateDihydrofolate reductase
AntimalarialHighPlasmodium species
Thrombin receptor antagonistModerateProtease activated receptor 1

Case Studies

Several case studies have highlighted the therapeutic potential of PQD:

  • Breast Cancer Research : A focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines was screened for anti-breast cancer activity. The study identified compound 7f as having significant potency without toxicity to normal human cells .
  • Antimalarial Efficacy : In vivo studies demonstrated that certain derivatives could cure infections in Aotus monkeys infected with Plasmodium vivax at doses as low as 1 mg/kg .
  • Antibacterial Activity : Research indicated that some PQD derivatives exhibit synergistic effects when combined with other antibiotics like sulfamethoxazole, enhancing their antibacterial efficacy .

Eigenschaften

IUPAC Name

4H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJMBWNFQVCGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215982
Record name 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65795-37-1
Record name 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065795371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000758537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMA7VBB8RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 2
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 3
Reactant of Route 3
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 4
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 5
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Reactant of Route 6
Reactant of Route 6
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.